

Application Notes and Protocols for Tetrahydropyran Derivatives in Organic Synthesis

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Compound of Interest

Compound Name: 2-Methyl-5,5-diphenyloxane

Cat. No.: B15161108

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Disclaimer: Initial searches for "**2-Methyl-5,5-diphenyloxane**" did not yield specific applications or detailed synthetic protocols for this compound, suggesting it is not a commonly utilized reagent in organic synthesis. However, to fulfill the user's request for detailed application notes on a related structure, this document focuses on the well-documented and synthetically valuable chiral building block, (2R,4S)-4-methyl-2-phenyl-tetrahydropyran. This compound shares key structural features with the requested molecule, including a substituted tetrahydropyran core, and has established applications in stereoselective synthesis.

(2R,4S)-4-methyl-2-phenyl-tetrahydropyran: A Chiral Building Block

(2R,4S)-4-methyl-2-phenyl-tetrahydropyran is a chiral heterocyclic compound utilized as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its defined stereochemistry makes it a valuable precursor for introducing specific stereocenters into a target molecule.

Physicochemical Data

| Property | Value |
|-------------------|-----------------------------------|
| Molecular Formula | C ₁₂ H ₁₆ O |
| Molecular Weight | 176.25 g/mol |
| Boiling Point | 265.3°C at 760 mmHg |
| Density | 0.97 g/cm ³ |
| Refractive Index | 1.504 |
| CAS Number | 149713-23-5 |

Applications in Stereoselective Synthesis

The primary application of (2R,4S)-4-methyl-2-phenyl-tetrahydropyran lies in its use as a chiral template or intermediate. The tetrahydropyran ring can be opened or modified to reveal functional groups with a fixed spatial arrangement, which can then be elaborated into more complex structures.

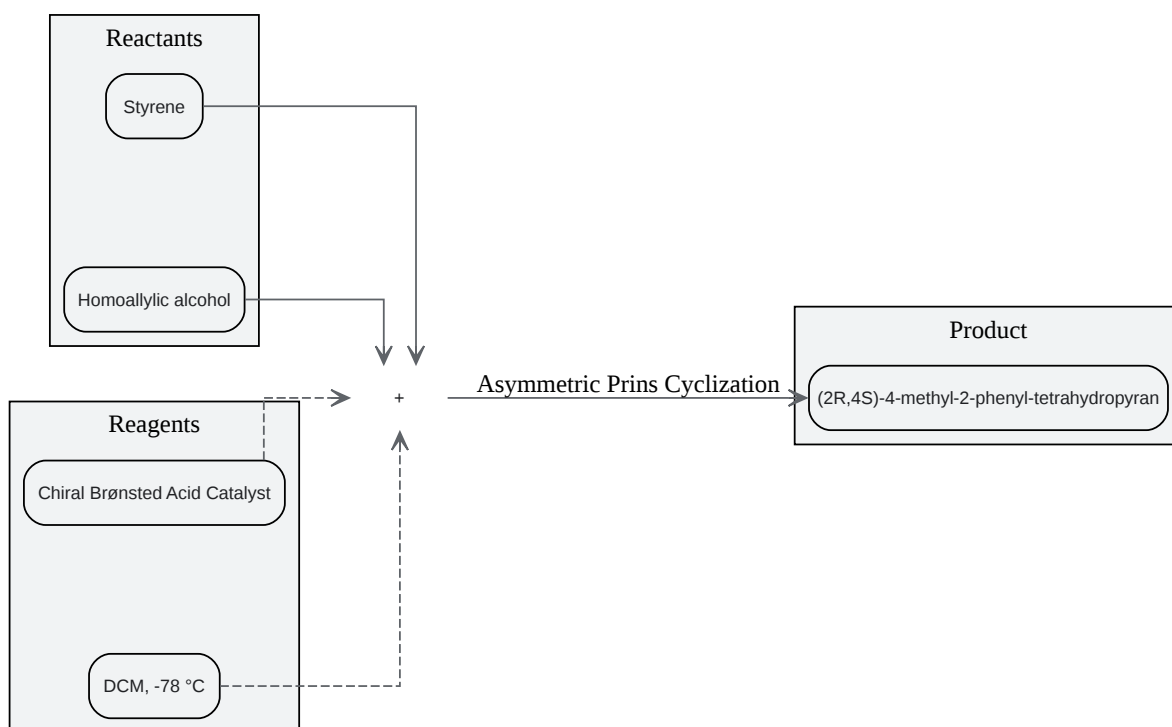
One key application involves the stereoselective synthesis of polyketide-type natural products and their analogs. The defined stereocenters at C2 and C4 of the tetrahydropyran ring can be transferred to the final product through a series of controlled chemical transformations.

Experimental Protocols

Protocol 1: Synthesis of (2R,4S)-4-methyl-2-phenyl-tetrahydropyran via Asymmetric Prins Cyclization

The Prins cyclization is a powerful method for the construction of tetrahydropyran rings. An asymmetric variant of this reaction allows for the enantioselective synthesis of compounds like (2R,4S)-4-methyl-2-phenyl-tetrahydropyran.

Reaction Scheme:



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Caption: Asymmetric Prins cyclization for the synthesis of the target compound.

Materials:

- Styrene
- (S)-pent-4-en-2-ol (chiral homoallylic alcohol)
- Chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid)
- Dichloromethane (DCM), anhydrous

- Molecular sieves (4 Å), activated
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and ethyl acetate

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated 4 Å molecular sieves.
- Add anhydrous dichloromethane (DCM) followed by the chiral Brønsted acid catalyst (typically 1-5 mol%).
- Cool the mixture to -78 °C in a dry ice/acetone bath.
- Add styrene (1.0 equivalent) to the cooled solution.
- Slowly add the chiral homoallylic alcohol (1.2 equivalents) dropwise over 10 minutes.
- Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Allow the mixture to warm to room temperature.
- Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.

- Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure (2R,4S)-4-methyl-2-phenyl-tetrahydropyran.

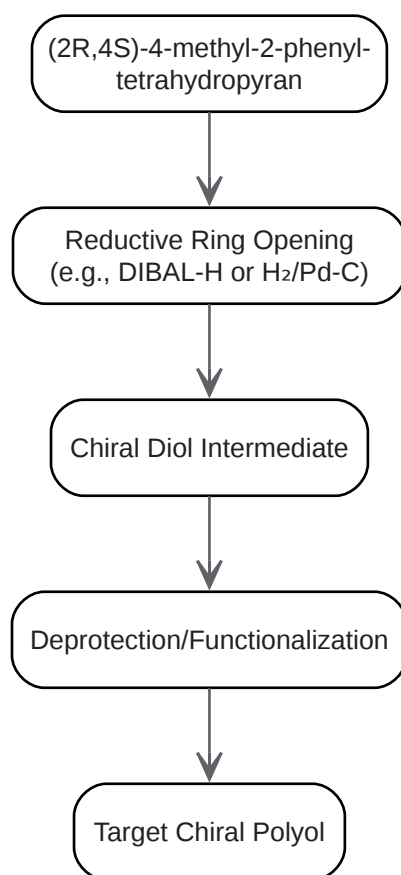
Quantitative Data (Representative):

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|-------|-------------------------|------------------|----------|-----------|---------------------------|-----------------------------|
| 1 | 2 | -78 | 12 | 85 | >20:1 | 95 |
| 2 | 1 | -78 | 24 | 82 | 19:1 | 94 |
| 3 | 2 | -60 | 12 | 88 | 15:1 | 90 |

Protocol 2: Ring-Opening of (2R,4S)-4-methyl-2-phenyl-tetrahydropyran to a Chiral Diol

This protocol demonstrates the utility of the title compound as a chiral precursor by converting it into a valuable chiral diol.

Reaction Workflow:



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